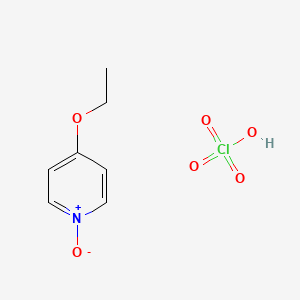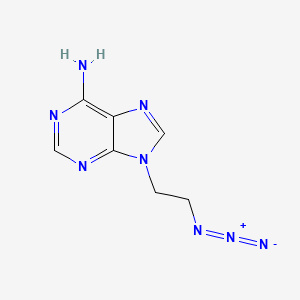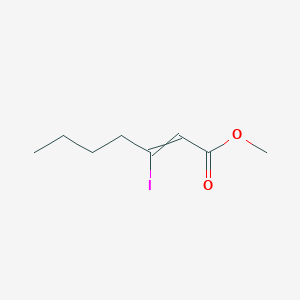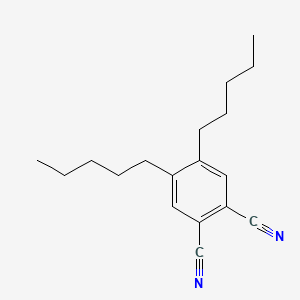
4,5-Dipentylbenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dipentylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H22N2 It is a derivative of benzene, featuring two pentyl groups and two nitrile groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-diiodobenzene-1,2-dicarbonitrile with pentyl magnesium bromide in the presence of a palladium catalyst. . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Dipentylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4,5-Dipentylbenzene-1,2-dicarboxylic acid.
Reduction: 4,5-Dipentylbenzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
4,5-Dipentylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 4,5-dipentylbenzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the pentyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .
Comparison with Similar Compounds
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile.
4,5-Dichlorophthalonitrile: Another derivative of benzene with similar nitrile functionality.
1,2-Dicyanobenzene: A simpler dinitrile compound with fewer substituents.
Uniqueness
This compound is unique due to the presence of both pentyl and nitrile groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in materials science and organic synthesis .
Properties
CAS No. |
153114-01-3 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4,5-dipentylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2/c1-3-5-7-9-15-11-17(13-19)18(14-20)12-16(15)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
ZKYQLGYLVADCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1CCCCC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


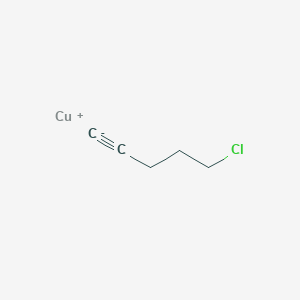
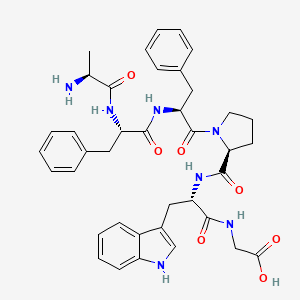
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
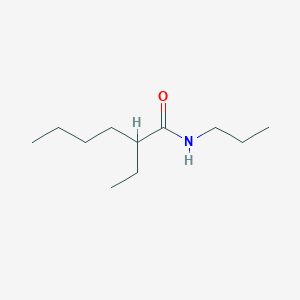
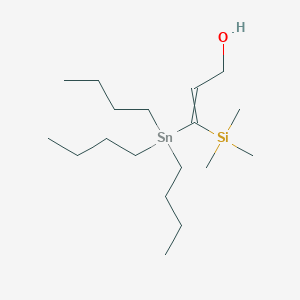


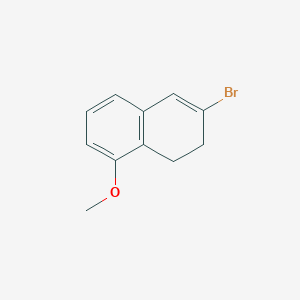

![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
